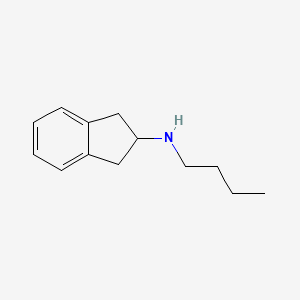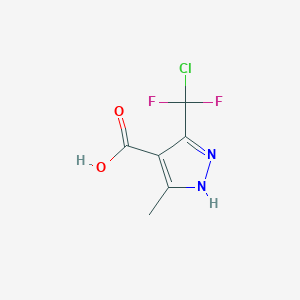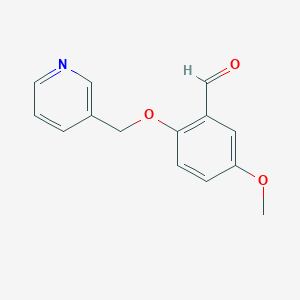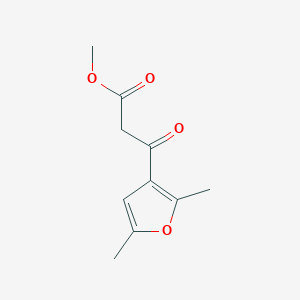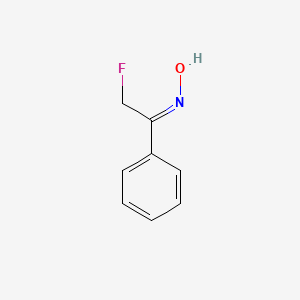
n1-Isobutyl-n4,n4-dimethylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n1-Isobutyl-n4,n4-dimethylbenzene-1,4-diamine: is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene, featuring an isobutyl group and two methyl groups attached to the benzene ring, along with two amine groups at the 1 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Amination: One common synthetic route involves the direct amination of benzene derivatives. The reaction typically requires high temperatures and pressures, along with a catalyst such as palladium or nickel.
Reductive Amination: Another method is reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the compound is often synthesized through continuous flow processes to ensure efficiency and scalability. These processes are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine groups to amides or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are frequently used.
Substitution: Electrophilic substitution typically requires strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Nitrobenzene derivatives, quinones.
Reduction: Amides, amines.
Substitution: Halogenated benzene derivatives, nitrobenzene.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It serves as a precursor for various biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves modulation of biochemical pathways.
相似化合物的比较
Aniline: A simpler aromatic amine with similar reactivity but lacking the isobutyl and additional methyl groups.
Toluene diamine: A compound with a similar structure but different positioning of the amine groups.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements and innovations.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
4-N,4-N-dimethyl-1-N-(2-methylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-10(2)9-13-11-5-7-12(8-6-11)14(3)4/h5-8,10,13H,9H2,1-4H3 |
InChI 键 |
BTACLLGCKIBVOS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=CC=C(C=C1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


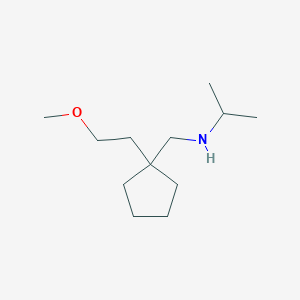
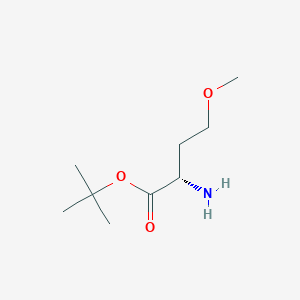
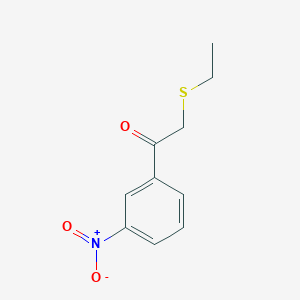
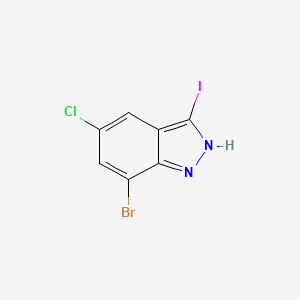
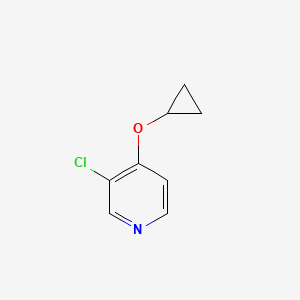
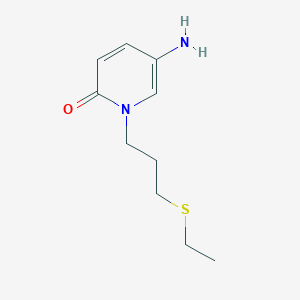
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)
